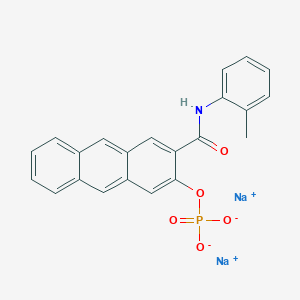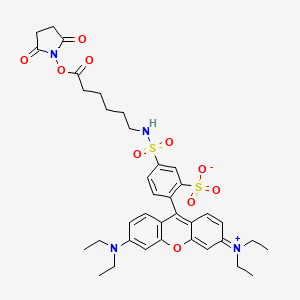
Dy-560 NHS ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dy-560 N-hydroxysuccinimide ester is a rhodamine-based fluorescent dye that is widely used in various scientific fields. This compound is known for its high molar absorbance and excellent solubility in water, methanol, dimethylformamide, and dimethyl sulfoxide. Dy-560 N-hydroxysuccinimide ester is particularly suitable for protein labeling, microarray experiments, fluorescence in situ hybridization microscopy, and gel electrophoresis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dy-560 N-hydroxysuccinimide ester typically involves the reaction of a rhodamine derivative with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction is carried out in an organic solvent like dimethylformamide or dimethyl sulfoxide under mild conditions. The resulting product is then purified using chromatographic techniques to obtain the pure Dy-560 N-hydroxysuccinimide ester .
Industrial Production Methods
Industrial production of Dy-560 N-hydroxysuccinimide ester follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The purification steps are also scaled up using industrial chromatography systems to handle larger quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
Dy-560 N-hydroxysuccinimide ester primarily undergoes nucleophilic substitution reactions. The N-hydroxysuccinimide ester group is highly reactive towards nucleophiles, particularly primary amines, forming stable amide bonds .
Common Reagents and Conditions
Nucleophiles: Primary amines are the most common nucleophiles used in reactions with Dy-560 N-hydroxysuccinimide ester.
Solvents: Dimethylformamide, dimethyl sulfoxide, and water are commonly used solvents.
Major Products
The major products formed from the reaction of Dy-560 N-hydroxysuccinimide ester with primary amines are amide derivatives. These products retain the fluorescent properties of the parent compound, making them useful for various labeling applications .
Scientific Research Applications
Dy-560 N-hydroxysuccinimide ester has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent label for tracking and analyzing chemical reactions.
Biology: Employed in protein labeling, fluorescence in situ hybridization microscopy, and gel electrophoresis.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor biological processes.
Industry: Applied in the development of fluorescent probes and sensors for various industrial applications
Mechanism of Action
The mechanism of action of Dy-560 N-hydroxysuccinimide ester involves the formation of a stable amide bond between the N-hydroxysuccinimide ester group and a primary amine. This reaction is pH-dependent, with optimal conditions typically being slightly basic. The resulting amide bond is chemically stable, allowing the fluorescent properties of Dy-560 to be retained in the labeled molecule .
Comparison with Similar Compounds
Similar Compounds
- Dy-550 N-hydroxysuccinimide ester
- Dy-570 N-hydroxysuccinimide ester
- Dy-580 N-hydroxysuccinimide ester
Uniqueness
Dy-560 N-hydroxysuccinimide ester is unique due to its specific absorption and emission maxima, which make it particularly suitable for certain fluorescence applications. Its high molar absorbance and excellent solubility also contribute to its widespread use in various scientific fields .
Properties
CAS No. |
178623-13-7 |
|---|---|
Molecular Formula |
C37H44N4O10S2 |
Molecular Weight |
768.9 g/mol |
IUPAC Name |
2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-[[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]sulfamoyl]benzenesulfonate |
InChI |
InChI=1S/C37H44N4O10S2/c1-5-39(6-2)25-13-16-28-31(22-25)50-32-23-26(40(7-3)8-4)14-17-29(32)37(28)30-18-15-27(24-33(30)53(47,48)49)52(45,46)38-21-11-9-10-12-36(44)51-41-34(42)19-20-35(41)43/h13-18,22-24,38H,5-12,19-21H2,1-4H3 |
InChI Key |
ZVRXEZSQXWSLKP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)NCCCCCC(=O)ON5C(=O)CCC5=O)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12059408.png)


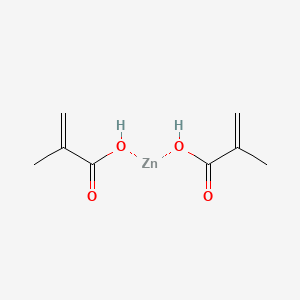
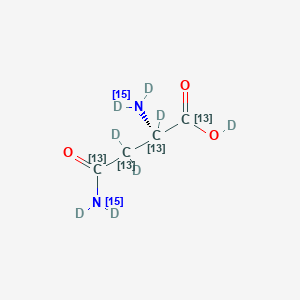
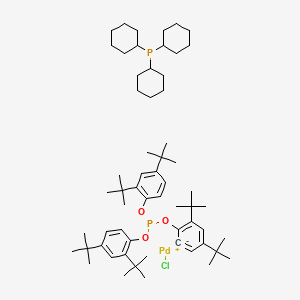



![2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy-3,5-d2]ethanol](/img/structure/B12059482.png)
